N-(3-morpholinopropyl)-1,2-dihydronaphtho[2,1-b]furan-2-carboxamide
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Overview
Description
N-(3-morpholinopropyl)-1,2-dihydronaphtho[2,1-b]furan-2-carboxamide is a complex organic compound that belongs to the class of naphthofuran derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a naphthofuran core, which is fused with a morpholinopropyl group, making it a unique entity in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-morpholinopropyl)-1,2-dihydronaphtho[2,1-b]furan-2-carboxamide typically involves multiple steps. One common method starts with the preparation of ethyl naphtho[2,1-b]furan-2-carboxylate from 2-hydroxy-1-naphthaldehyde and ethyl chloroacetate in the presence of potassium carbonate and DMF. This intermediate is then treated with hydrazine hydrate to form naphtho[2,1-b]furan-2-carbohydrazide. The final step involves the reaction of this intermediate with 3-chloropropylmorpholine under appropriate conditions to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(3-morpholinopropyl)-1,2-dihydronaphtho[2,1-b]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The morpholinopropyl group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinone derivatives, while reduction could produce alcohols.
Scientific Research Applications
N-(3-morpholinopropyl)-1,2-dihydronaphtho[2,1-b]furan-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: Due to its unique structure, it is being explored for potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-(3-morpholinopropyl)-1,2-dihydronaphtho[2,1-b]furan-2-carboxamide involves its interaction with various molecular targets. The compound is believed to exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. For instance, it may inhibit bacterial enzymes, leading to antimicrobial effects. The exact molecular pathways and targets are still under investigation.
Comparison with Similar Compounds
Similar Compounds
Naphtho[2,1-b]furan-2-carboxamide derivatives: These compounds share the naphthofuran core but differ in their substituent groups.
Morpholine derivatives: Compounds containing the morpholine ring but with different core structures.
Uniqueness
N-(3-morpholinopropyl)-1,2-dihydronaphtho[2,1-b]furan-2-carboxamide is unique due to its combined naphthofuran and morpholinopropyl structure, which imparts distinct biological activities and chemical properties. This dual functionality makes it a versatile compound in various research fields.
Properties
IUPAC Name |
N-(3-morpholin-4-ylpropyl)-1,2-dihydrobenzo[e][1]benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c23-20(21-8-3-9-22-10-12-24-13-11-22)19-14-17-16-5-2-1-4-15(16)6-7-18(17)25-19/h1-2,4-7,19H,3,8-14H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYKOQRACRGXGOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNC(=O)C2CC3=C(O2)C=CC4=CC=CC=C34 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>51.1 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24821989 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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